molecular formula C14H23N B15161491 N-Ethyl-3-methyl-N-(3-methylbutyl)aniline CAS No. 676599-03-4

N-Ethyl-3-methyl-N-(3-methylbutyl)aniline

Katalognummer: B15161491
CAS-Nummer: 676599-03-4
Molekulargewicht: 205.34 g/mol
InChI-Schlüssel: NOZHSQDFCDZOAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-3-methyl-N-(3-methylbutyl)aniline is an organic compound with the molecular formula C13H21N. It is a tertiary amine with an aromatic ring, characterized by the presence of ethyl, methyl, and 3-methylbutyl groups attached to the nitrogen atom. This compound is used in various chemical processes and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methyl-N-(3-methylbutyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-methylbutyl chloride with N-ethyl-3-methylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-3-methyl-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-3-methyl-N-(3-methylbutyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-Ethyl-3-methyl-N-(3-methylbutyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways and molecular interactions depend on the context of its application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Ethyl-N-(3-methylbutyl)aniline
  • 3-Ethyl-N-(3-methylbutyl)aniline
  • N-Methyl-N-(3-methylbutyl)aniline

Uniqueness

N-Ethyl-3-methyl-N-(3-methylbutyl)aniline is unique due to its specific substitution pattern on the nitrogen atom and the aromatic ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

676599-03-4

Molekularformel

C14H23N

Molekulargewicht

205.34 g/mol

IUPAC-Name

N-ethyl-3-methyl-N-(3-methylbutyl)aniline

InChI

InChI=1S/C14H23N/c1-5-15(10-9-12(2)3)14-8-6-7-13(4)11-14/h6-8,11-12H,5,9-10H2,1-4H3

InChI-Schlüssel

NOZHSQDFCDZOAH-UHFFFAOYSA-N

Kanonische SMILES

CCN(CCC(C)C)C1=CC=CC(=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.